molecular formula C18H19N5O3S2 B11255039 N-(4-Acetylphenyl)-2-({3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)acetamide

N-(4-Acetylphenyl)-2-({3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)acetamide

Cat. No.: B11255039
M. Wt: 417.5 g/mol
InChI Key: XIQKRDCZOKQHGF-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-({3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)acetamide is a complex organic compound that belongs to the class of thiadiazolo-triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-2-({3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazolo-Triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazolo-triazine core.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Acetylation of the Phenyl Ring: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: Due to its unique structure, the compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Polymer Additives: The compound can be used as an additive in polymers to enhance their thermal stability or mechanical properties.

    Dye and Pigment Production: It can be used in the synthesis of dyes and pigments with specific color properties.

Mechanism of Action

The mechanism by which N-(4-Acetylphenyl)-2-({3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)acetamide exerts its effects depends on its application:

    In Catalysis: It acts as a ligand, coordinating with metal centers to form active catalytic species.

    In Drug Development: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    In Materials Science: It contributes to the electronic or optical properties of materials through its unique structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The presence of the acetyl group on the phenyl ring and the specific arrangement of the thiadiazolo-triazine core make it unique.

    Reactivity: Its reactivity profile, particularly in oxidation and substitution reactions, distinguishes it from other similar compounds.

Properties

Molecular Formula

C18H19N5O3S2

Molecular Weight

417.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[(3-tert-butyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H19N5O3S2/c1-10(24)11-5-7-12(8-6-11)19-13(25)9-27-17-22-23-15(26)14(18(2,3)4)20-21-16(23)28-17/h5-8H,9H2,1-4H3,(H,19,25)

InChI Key

XIQKRDCZOKQHGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=O)C(=NN=C3S2)C(C)(C)C

Origin of Product

United States

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